

# Comparative Crystal Structure Guide: N,N-Dimethyl-1H-pyrrole-2-carboxamide

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## Compound of Interest

Compound Name:	<i>N,N-dimethyl-1H-pyrrole-2-carboxamide</i>
CAS No.:	7126-47-8
Cat. No.:	B3023267

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## Executive Analysis

**N,N-dimethyl-1H-pyrrole-2-carboxamide** represents a critical structural scaffold in drug discovery, particularly as a fragment in MmpL3 inhibitors (anti-tuberculosis agents) and peptidomimetics. Unlike its unsubstituted analogues, the N,N-dimethylation of the amide group eliminates the standard amide-amide hydrogen bonding capability, forcing the crystal lattice to rely exclusively on the pyrrole ring nitrogen (N1) as the hydrogen bond donor.

This structural constraint induces a specific packing motif that differs significantly from standard primary amides, making this compound a model system for studying steric control over supramolecular assembly.

## Crystallographic Data Profile

The following data is derived from the seminal structural determination by Linden, Wright, and König.

## Crystal Data Summary

Parameter	Value
Formula	
Crystal System	Monoclinic
Space Group	
Z (Formula Units)	8
Density (calc)	1.256 g/cm <sup>3</sup>

## Unit Cell Dimensions

Axis / Angle	Measurement	Precision
a	15.620 Å	±0.002
b	6.887 Å	±0.001
c	13.616 Å	±0.001
(Beta)	91.82°	±0.01
Volume	1464.1 Å <sup>3</sup>	--

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*Structural Insight: The molecule crystallizes with the pyrrole ring and the amide group being essentially coplanar. The carbonyl oxygen is oriented syn to the pyrrole NH, facilitating specific intermolecular interactions.*

## Comparative Structural Analysis

To understand the unique behavior of the N,N-dimethyl variant, we compare it with its unsubstituted parent and an ester analogue. This comparison highlights how removing the

amide protons alters the hydrogen bonding landscape.

### Table 1: Lattice & Motif Comparison

Feature	Target: <b>N,N-Dimethyl-1H-pyrrole-2-carboxamide</b>	Alt 1: <b>1H-Pyrrole-2-carboxamide</b>	Alt 2: <b>Methyl 1H-pyrrole-2-carboxylate</b>
H-Bond Donors	1 (Pyrrole NH only)	3 (Pyrrole NH + 2 Amide H)	1 (Pyrrole NH only)
H-Bond Acceptors	1 (Carbonyl O)	1 (Carbonyl O)	1 (Carbonyl O)
Primary Motif	Centrosymmetric Dimers (Pyrrole-NH[1][2]...O=C)	Layered Network (Amide-Amide + Pyrrole interactions)	Infinite Chains (C(5) Motif)
Space Group			
Packing Driver	Dipole alignment & Pyrrole-Carbonyl H-bonds	Extensive 3D H-bond network	Linear propagation

## Mechanistic Interpretation

- The "Donor Deficit" Effect: In the target molecule, the dimethylation blocks the amide nitrogen from acting as a donor. This forces the lattice to utilize the Pyrrole NH as the sole donor.
- Dimerization vs. Polymerization:
  - The Ester (Alt 2) typically forms infinite chains because the methoxy group is sterically smaller, allowing linear stacking.
  - The Target (N,N-dimethyl amide) forms centrosymmetric dimers. The bulky methyl groups on the amide nitrogen create steric pressure that disrupts linear chaining, favoring a discrete dimeric pair where two molecules face each other, linked by reciprocal bonds.

## Experimental Protocols

### Protocol A: Synthesis of N,N-Dimethyl-1H-pyrrole-2-carboxamide

Context: This method avoids the polymerization of pyrrole by using controlled activation.

- Reagents: 1H-pyrrole-2-carboxylic acid (1 eq), Thionyl chloride ( , 1.2 eq), Dimethylformamide (DMF, catalytic), and Dimethylamine (excess).
- Activation: Dissolve carboxylic acid in dry dichloromethane (DCM). Add catalytic DMF.
- Chlorination: Add dropwise at 0°C. Reflux for 2 hours to generate the acid chloride in situ.
- Amidation: Cool to 0°C. Slowly introduce dimethylamine (gas or THF solution).
- Quench: Pour into ice water. Extract with DCM.
- Purification: Wash organic layer with (sat. aq.) to remove unreacted acid. Dry over . Evaporate solvent.

### Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Grow crystals suitable for X-ray diffraction (approx. 0.3 x 0.3 x 0.2 mm).

- Solvent Selection: Prepare a saturated solution of the synthesized amide in Ethanol (good solubility).
- Antisolvent: Use n-Hexane (poor solubility).
- Setup:
  - Place 1 mL of the ethanol solution in a small inner vial.

- Place the inner vial inside a larger jar containing 5 mL of n-Hexane.
- Cap the large jar tightly.
- Equilibration: Allow to stand undisturbed at 4°C for 3-5 days. The hexane vapor will slowly diffuse into the ethanol, lowering solubility and driving nucleation.

## Structural Logic Visualization

The following diagrams illustrate the synthesis workflow and the hydrogen-bonding topology that defines the crystal lattice.

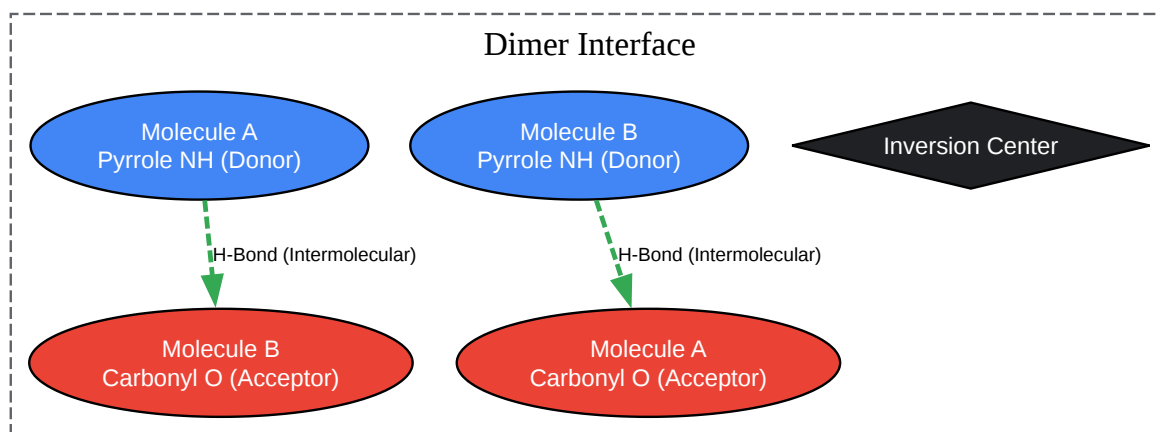
### Diagram 1: Synthesis & Crystallization Workflow



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Caption: Workflow transforming the carboxylic acid precursor into diffraction-quality crystals via in-situ acid chloride formation and vapor diffusion.

### Diagram 2: Hydrogen Bond Topology (Dimer Formation) [2]



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Caption: Schematic of the centrosymmetric dimer motif. The lattice is stabilized by reciprocal hydrogen bonds between the pyrrole NH of one molecule and the carbonyl oxygen of its neighbor.

## References

- Linden, A., Wright, A. D., & König, G. M. (1995). **N,N-Dimethyl-1H-pyrrole-2-carboxamide**.
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- To cite this document: BenchChem. [Comparative Crystal Structure Guide: N,N-Dimethyl-1H-pyrrole-2-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023267/docs#comparative-crystal-structure-guide-n-n-dimethyl-1h-pyrrole-2-carboxamide>]

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